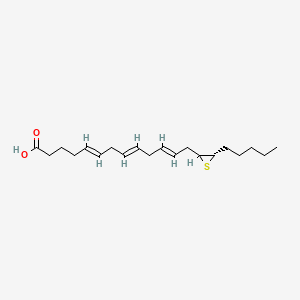

14,15-Episulfide eicosatrienoic acid

Beschreibung

14,15-Episulfide eicosatrienoic acid is a sulfur-containing analog of epoxyeicosatrienoic acids (EETs), a class of bioactive lipid mediators derived from arachidonic acid (AA). While EETs feature an epoxide (oxygen-containing) group formed via cytochrome P450 (CYP) epoxygenase activity, the episulfide variant replaces the oxygen atom in the epoxide ring with sulfur, forming a three-membered cyclic sulfide moiety. This structural modification may confer distinct chemical stability and biological activity compared to oxygenated EETs .

Eigenschaften

CAS-Nummer |

98893-66-4 |

|---|---|

Molekularformel |

C20H32O2S |

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(5E,8E,11E)-13-[(3S)-3-pentylthiiran-2-yl]trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O2S/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+/t18-,19?/m0/s1 |

InChI-Schlüssel |

FUMNQBDBOXEMAE-FRIOHRSFSA-N |

SMILES |

CCCCCC1C(S1)CC=CCC=CCC=CCCCC(=O)O |

Isomerische SMILES |

CCCCC[C@H]1C(S1)C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Kanonische SMILES |

CCCCCC1C(S1)CC=CCC=CCC=CCCCC(=O)O |

Synonyme |

14,15 epoxyeicosa-5(Z)-enoic acid 14,15-cis-episulfide-eicosatrienoic acid 14,15-episulfide eicosatrienoic acid |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Anti-Inflammatory Effects

14,15-Episulfide eicosatrienoic acid exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory responses by inhibiting the synthesis of thromboxane B2, a pro-inflammatory mediator derived from arachidonic acid. This inhibition is particularly notable in conditions where endogenous arachidonic acid is present, suggesting a targeted mechanism of action that could be beneficial in treating inflammatory disorders .

2. Cardiovascular Benefits

Research indicates that this compound plays a role in cardiovascular health. It has been observed to relax vascular smooth muscle through mechanisms involving membrane hyperpolarization. This effect contributes to lowering blood pressure and improving endothelial function, making it a potential candidate for managing hypertension and other cardiovascular diseases .

3. Platelet Function Modulation

The compound also demonstrates unique effects on platelet activation. Specifically, it inhibits ionophore A23187-induced platelet activation without affecting thrombin-induced activation. This selective inhibition could be advantageous in developing therapies aimed at preventing thrombosis without compromising hemostasis .

Therapeutic Applications

1. Treatment of Inflammatory Disorders

A patent outlines the use of this compound for treating inflammatory disorders in non-human mammals. The compound's ability to reduce pain and inflammation suggests potential applications in veterinary medicine and possibly in human therapeutics for conditions such as arthritis or inflammatory bowel disease .

2. Cardioprotection

Studies have indicated that epoxyeicosatrienoic acids (including this compound) may protect against ischemia-reperfusion injury in cardiac tissues. By reducing infarct size and improving left ventricular function following coronary artery occlusion, these compounds could play a crucial role in developing cardioprotective strategies for patients with coronary artery disease .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Functional and Mechanistic Contrasts

- TRPV4 Channel Activation: 5,6-EET: Activates TRPV4 via phospholipase A2 (PLA2)-dependent pathways, requiring cytochrome P450 epoxygenase for its synthesis. 14,15-EET: Primarily associated with vascular regulation, including vasodilation and anti-inflammatory effects . 14,15-Episulfide: No direct evidence exists, but its sulfur group may hinder interaction with TRPV4 or other EET-sensitive targets due to steric or electronic differences.

Metabolic Stability :

- NAFLD Context: Eicosatrienoic acids in non-alcoholic fatty liver disease (NAFLD) are linked to oleic acid metabolism rather than CYP pathways . This contrasts with 14,15-EET and its episulfide analog, which are AA-derived.

Receptor and Signaling Specificity

- EET isomers exhibit receptor selectivity. For example, 11,12-EET binds to endothelial G protein-coupled receptors (GPCRs) to induce vasodilation, while 5,6-EET directly modulates ion channels like TRPV4 . The episulfide’s sulfur group may sterically hinder binding to these targets or favor alternative receptors.

Vorbereitungsmethoden

Epoxidation Followed by Sulfurization

Arachidonic acid is first epoxidized using meta-chloroperbenzoic acid (mCPBA) to yield 14,15-EET, which is subsequently treated with a sulfurizing agent.

Reaction Steps:

-

Epoxidation: Arachidonic acid (1 eq) reacted with mCPBA (1.2 eq) in dichloromethane (DCM) at 0°C for 2 hours.

-

Sulfurization: 14,15-EET (1 eq) treated with Lawesson’s reagent (1.5 eq) in toluene under reflux for 6 hours.

Challenges:

One-Pot Episulfide Synthesis

A streamlined method combines epoxidation and sulfurization in a single pot using thiirane precursors.

Procedure:

-

Thiirane Formation: Arachidonic acid treated with elemental sulfur and triethylamine in DCM at −20°C.

-

Epoxide Opening: Addition of BF₃·OEt₂ catalyzes episulfide ring closure.

Advantages:

Yield: 45–50%.

Carboxylate Modifications

Recent advances focus on replacing the carboxylic acid group with bioisosteres to enhance metabolic stability. For example, tetrazole and oxadiazole-5-thione derivatives of 14,15-EET have been synthesized, showing 6–12-fold higher vasodilatory potency than the parent compound.

Synthesis of Tetrazole Analog (Compound 19):

-

Intermediate: 14,15-EET methyl ester (1 eq) reacted with NaN₃ (3 eq) and NH₄Cl (2 eq) in DMF at 120°C for 24 hours.

-

Cyclization: Treated with PCl₅ to form the tetrazole ring.

Radiolabeled Analogs

20-Iodo-14,15-episulfide eicosatrienoic acid has been prepared for binding studies.

Procedure:

-

Iodination: 14,15-Episulfide eicosatrienoic acid (1 eq) reacted with Na¹²⁵I (2 eq) in acetic acid at 70°C for 1 hour.

-

Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Application: Radioligand binding assays confirm high affinity for EET receptors (Kₐ = 148 ± 36 nM).

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for enzymatic and chemical synthesis routes:

| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Enzymatic (CYP2C8) | CYP2C8, NADPH | 40–50 | Moderate | Low |

| Chemical (Lawesson’s) | Lawesson’s reagent | 30–35 | Low | Moderate |

| One-Pot Thiirane | BF₃·OEt₂ | 45–50 | High | High |

| Tetrazole Bioisostere | NaN₃, PCl₅ | 55–60 | High | Moderate |

Key Findings:

-

Enzymatic methods offer better stereocontrol but suffer from low scalability due to enzyme availability.

-

One-pot thiirane synthesis balances yield and stereoselectivity, making it suitable for industrial applications.

-

Bioisosteric modifications enhance pharmacological stability but require multi-step synthesis .

Q & A

Q. How should researchers present complex lipidomic data involving this compound in manuscripts?

- Standards :

- Use tables to list concentrations, retention times, and mass-to-charge ratios (m/z).

- Include pathway diagrams (e.g., Kyoto Encyclopedia of Genes and Genomes, KEGG) to contextualize interactions.

- Provide raw data in supplementary files with metadata (e.g., instrument settings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.